3-Methyl-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 3-Methyl-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMVUFIFISNHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-31-0 | |

| Record name | 3-methyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-Methyl-4-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of 3-Methyl-4-(trifluoromethyl)aniline, a key fluorinated building block in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, safety protocols, and experimental utility.

3-Methyl-4-(trifluoromethyl)aniline, identified by CAS Number 106877-31-0 , is an aromatic amine whose structure is distinguished by a methyl group and a trifluoromethyl group on the benzene ring.[1][2] The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[3][4] This makes trifluoromethylated anilines, such as this one, highly sought-after intermediates.[3][5]

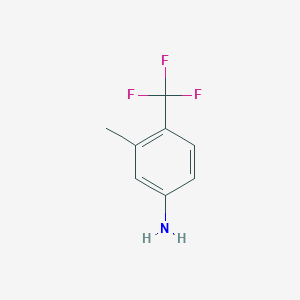

Molecular Structure

The structural arrangement of the methyl and trifluoromethyl groups ortho to the amine functionality dictates its reactivity and steric profile in chemical transformations.

Caption: 2D Chemical Structure of 3-Methyl-4-(trifluoromethyl)aniline.

Physicochemical and Computed Properties

A summary of key properties is essential for experimental planning, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 106877-31-0 | [2] |

| Molecular Formula | C₈H₈F₃N | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 204 °C (lit.) | [6][7][8] |

| Density | 1.220 g/mL at 25 °C (lit.) | [6][7][8] |

| Refractive Index (n20/D) | 1.490 (lit.) | [6][7][8] |

| InChIKey | YTMVUFIFISNHDB-UHFFFAOYSA-N | [2][9] |

| SMILES | CC1=C(C=CC(=C1)N)C(F)(F)F | [2][9] |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of substituted anilines like 3-Methyl-4-(trifluoromethyl)aniline typically involves the reduction of a corresponding nitroaromatic precursor. This transformation is a cornerstone of industrial organic synthesis due to the wide availability of nitro compounds.

A common and robust method involves the catalytic reduction of 2-methyl-1-nitro-4-(trifluoromethyl)benzene. The choice of reducing agent is critical and is dictated by factors such as cost, selectivity, and safety.

Caption: General Synthesis Workflow for 3-Methyl-4-(trifluoromethyl)aniline.

Representative Synthetic Protocol: Iron-Mediated Reduction

The reduction of the nitro group using iron powder in an acidic medium is a classic and cost-effective method.[10]

-

Reactor Setup: To a stirred solution of water and concentrated hydrochloric acid in a reaction vessel, add iron powder. Heat the mixture to approximately 70°C. The acid activates the iron surface.

-

Precursor Addition: Slowly add 4-nitro-2-trifluoromethyl toluene to the heated iron suspension. The exothermic reaction needs to be controlled by the rate of addition.

-

Reaction Monitoring: Maintain the reaction at reflux (around 100°C) and monitor the conversion of the starting material by Thin Layer Chromatography (TLC).[10]

-

Work-up and Isolation: Upon completion, the product can be isolated. Distillation is often employed to separate the organic product from the aqueous mixture and iron salts.[10]

-

Purification: Further purification can be achieved through crystallization or distillation to yield the final product with high purity.[10]

Causality: The choice of iron and hydrochloric acid is based on its effectiveness and economic viability for large-scale production. The acidic environment is crucial for the reduction process to proceed efficiently.

Applications in Drug Discovery and Development

3-Methyl-4-(trifluoromethyl)aniline is a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[11] The trifluoromethyl group often imparts desirable properties to drug candidates, including enhanced metabolic stability and bioavailability.[5]

This aniline derivative is a key intermediate in the synthesis of various therapeutic agents. For example, it is a precursor for synthesizing compounds used in the development of androgen receptor antagonists for treating prostate cancer, such as Enzalutamide and anti-inflammatory drugs like Leflunomide.[3][12][13]

Role in the Synthesis of Nilutamide

Nilutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer.[14][15] The synthesis of Nilutamide can involve intermediates derived from trifluoromethylanilines. While the exact isomer may vary in different patented routes, the core structure highlights the importance of this class of compounds. A related compound, 3-Amino-4-nitrobenzotrifluoride, is a key starting material.

Caption: Role of Trifluoromethylaniline Derivatives in Nilutamide Synthesis.[]

Safety, Handling, and Hazard Profile

Proper handling of 3-Methyl-4-(trifluoromethyl)aniline is crucial due to its potential hazards. The information below is synthesized from available Safety Data Sheets (SDS).

| Hazard Category | Details | Source |

| Signal Word | Warning | [7] |

| Hazard Statements (H-Codes) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][7][17][18] |

| Precautionary Statements (P-Codes) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17][18] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK EN14387) are recommended. | [7][19] |

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18][19]

-

In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water.[17][18]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[17][18]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[17]

Representative Experimental Protocol: N-Acylation

To illustrate the utility of 3-Methyl-4-(trifluoromethyl)aniline as a synthetic intermediate, a general protocol for N-acylation is provided. This reaction is fundamental in creating amide bonds, which are prevalent in pharmaceuticals.

Caption: Step-by-step workflow for the N-acylation of 3-Methyl-4-(trifluoromethyl)aniline.

Trustworthiness and Self-Validation: This protocol incorporates standard organic chemistry practices. The acid wash removes unreacted aniline and the base, while the bicarbonate wash removes any remaining acid. TLC monitoring ensures the reaction has gone to completion before work-up, preventing wasted effort and resources. The final purification step validates the identity and purity of the resulting amide product.

References

-

3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374. PubChem. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications. [Link]

-

3-methyl-4-(trifluoromethyl)aniline (C8H8F3N). PubChemLite. [Link]

-

3-(Trifluoromethyl)aniline. Wikipedia. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

An improved and practical route for the synthesis of enzalutamide and potential impurities study. Science.gov. [Link]

- WO2015092617A1 - Processes and intermediates for the preparation of enzalutamide.

-

Safety data sheet. CPAChem. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry. [Link]

- WO2016005875A1 - An improved process for the preparation of enzalutamide.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- CN104803919A - Preparation method of enzalutamide intermediate F.

- US6333434B1 - Preparation of trifluoromethylanilines.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Academia.edu. [Link]

-

A novel route for the synthesis of androgen receptor antagonist enzalutamide. ScienceDirect. [Link]

-

Nilutamide | C12H10F3N3O4 | CID 4493. PubChem. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. WIPO Patentscope. [Link]

-

Nilutamide | Advanced Drug Monograph. MedPath. [Link]

Sources

- 1. 106877-31-0|3-Methyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 7. 4-Methyl-3-(trifluoromethyl)aniline 98 65934-74-9 [sigmaaldrich.com]

- 8. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 [chemicalbook.com]

- 9. PubChemLite - 3-methyl-4-(trifluoromethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 10. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. ossila.com [ossila.com]

- 12. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 13. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 14. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. trial.medpath.com [trial.medpath.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. echemi.com [echemi.com]

- 19. angenechemical.com [angenechemical.com]

3-Methyl-4-(trifluoromethyl)aniline physical properties

An In-depth Technical Guide to 3-Methyl-4-(trifluoromethyl)aniline

This guide provides a comprehensive overview of the physical properties, chemical behavior, synthesis, and applications of 3-Methyl-4-(trifluoromethyl)aniline (CAS No. 106877-31-0). It is intended for researchers, chemists, and professionals in the fields of drug development and materials science who utilize fluorinated intermediates.

Introduction and Significance

3-Methyl-4-(trifluoromethyl)aniline is a substituted aniline that serves as a critical building block in modern organic synthesis. The presence of both a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group on the aromatic ring imparts unique electronic and steric properties. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly lowers the pKa of the aniline nitrogen, influencing its reactivity. Furthermore, the lipophilicity conferred by the -CF₃ group makes this compound a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals, where bioavailability and metabolic stability are crucial design parameters.[1] This guide offers a detailed examination of its core properties and practical applications.

Chemical and Physical Properties

Accurate physical property data is essential for reaction design, process scale-up, and safety assessments. While many properties for 3-Methyl-4-(trifluoromethyl)aniline are well-documented, it is crucial to distinguish them from its isomer, 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9), for which experimental data is more commonly cited.[2]

Identity and Structure

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)aniline | [2] |

| CAS Number | 106877-31-0 | [2][3] |

| Molecular Formula | C₈H₈F₃N | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Canonical SMILES | CC1=C(C=CC(=C1)N)C(F)(F)F | [2] |

| InChI Key | YTMVUFIFISNHDB-UHFFFAOYSA-N | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

Physicochemical Data

Specific experimental data for properties such as boiling point and density for this exact isomer are not consistently available in public literature. The data below represents computed values and general observations.

| Property | Value | Source(s) |

| XLogP3-AA (Computed) | 2.5 | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Storage Temperature | Room Temperature; Protect from light | [4] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the benzene ring. A singlet corresponding to the three methyl protons would appear in the aliphatic region (approx. 2.0-2.5 ppm). The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The molecule possesses 8 unique carbon atoms, which should result in 8 distinct signals. The methyl carbon would appear upfield (~15-25 ppm). The six aromatic carbons would resonate in the typical 110-150 ppm range. The carbon attached to the trifluoromethyl group will characteristically appear as a quartet due to C-F coupling.

-

¹⁹F NMR Spectroscopy : A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by two sharp N-H stretching bands in the 3300-3500 cm⁻¹ region, typical for a primary amine. Strong absorption bands corresponding to C-F stretching will be prominent in the 1000-1350 cm⁻¹ region. Additional peaks will include aromatic C-H and C=C stretching.

Synthesis and Reactivity

Typical Synthesis Workflow

3-Methyl-4-(trifluoromethyl)aniline is commonly synthesized from commercially available precursors. A prevalent and industrially viable method involves the reduction of a nitrated intermediate.

Workflow: Synthesis via Reduction

-

Nitration : The starting material, 2-methylbenzotrifluoride, undergoes electrophilic aromatic substitution with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 2-methyl-1-nitro-4-(trifluoromethyl)benzene.

-

Reduction : The nitro group is then reduced to a primary amine. This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or chemical reduction with metals in acidic media (e.g., iron, tin, or zinc in HCl).

-

Work-up and Purification : Following the reduction, the reaction mixture is neutralized, and the product is extracted with an organic solvent. Final purification is typically achieved by distillation or column chromatography to yield the desired aniline.

Caption: A typical two-step synthesis of 3-Methyl-4-(trifluoromethyl)aniline.

Chemical Reactivity

The reactivity of the aniline is governed by the nucleophilic amino group and the electron-deficient aromatic ring.

-

N-Functionalization : The primary amine readily undergoes acylation, alkylation, and sulfonylation.

-

Diazotization : It can be converted to a diazonium salt using nitrous acid (HONO), which can then be used in various transformations, such as Sandmeyer reactions, to introduce a range of functional groups.

-

Electrophilic Aromatic Substitution : The strong deactivating effect of the -CF₃ group, combined with the activating effect of the amino group, directs incoming electrophiles primarily to the ortho position relative to the amine.

Applications in Research and Development

This compound is a key intermediate in several high-value applications:

-

Pharmaceutical Synthesis : It is a precursor for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability (by blocking sites of oxidation) and binding affinity.[1]

-

Agrochemicals : It is used in the development of modern herbicides and pesticides, where the fluorinated moiety contributes to the efficacy and selectivity of the final product.[1]

-

Materials Science : Substituted anilines are used in the synthesis of specialty polymers, dyes, and other functional materials where thermal stability and specific electronic properties are required.[1]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Methyl-4-(trifluoromethyl)aniline possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Identification

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [2] |

| Hazardous to the Aquatic Environment, Acute | H400: Very toxic to aquatic life | [2] |

| Hazardous to the Aquatic Environment, Chronic | H410: Very toxic to aquatic life with long lasting effects | [2] |

Recommended Handling Protocol

Objective : To safely handle and dispense 3-Methyl-4-(trifluoromethyl)aniline while minimizing exposure to personnel and the environment.

Methodology :

-

Engineering Controls : All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection : Use chemical safety goggles and a face shield.

-

Body Protection : Wear a flame-retardant laboratory coat.

-

-

Dispensing :

-

Use a dedicated, clean glass syringe or pipette for transferring the liquid.

-

Ensure all containers are clearly labeled.

-

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Spill & Disposal :

-

In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[2]

-

Caption: A logical workflow for the safe handling of hazardous aniline compounds.

References

- 3-Methyl-4-(trifluoromethyl)aniline | 106877-31-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e414a11]

- 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-_trifluoromethyl_aniline]

- 3-methyl-4-trifluoromethylaniline | 106877-31-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31378479.htm]

- 3-methyl-4-trifluoromethylaniline CAS#: 106877-31-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB31378479_EN.htm]

- 4-Methyl-3-(trifluoromethyl)aniline 98 65934-74-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/65934749]

- 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2702511_EN.htm]

- 4-(Trifluoromethyl)aniline - Chem-Impex. Chem-Impex. [URL: https://www.chemimpex.com/products/4-trifluoromethyl-aniline]

- 4-Methyl-3-(trifluoromethyl)aniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/65934-74-9.html]

Sources

3-Methyl-4-(trifluoromethyl)aniline chemical structure

An In-depth Technical Guide to 3-Methyl-4-(trifluoromethyl)aniline

Introduction: A Cornerstone in Fluorine Chemistry

3-Methyl-4-(trifluoromethyl)aniline, identified by CAS Number 106877-31-0, is a substituted aniline that has emerged as a pivotal building block in modern medicinal chemistry and materials science.[1] Its structure, which uniquely combines a methyl group and a potent electron-withdrawing trifluoromethyl (CF₃) group on the aniline scaffold, imparts a distinct set of physicochemical properties that are highly sought after in the design of complex molecules.

The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[2][3] This group can significantly improve metabolic stability, increase lipophilicity (which aids in cell membrane permeability), and modulate the acidity of nearby functional groups, thereby enhancing binding affinity to biological targets.[4][5][6] As a result, 3-Methyl-4-(trifluoromethyl)aniline serves as a critical intermediate for synthesizing a range of active pharmaceutical ingredients (APIs) and other high-performance materials.[4][5] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical characteristics of 3-Methyl-4-(trifluoromethyl)aniline are foundational to its utility in chemical synthesis. These properties are summarized below.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 106877-31-0 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Canonical SMILES | CC1=C(C=CC(=C1)N)C(F)(F)F | [1] |

| InChIKey | YTMVUFIFISNHDB-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 175.06088375 Da | [1] |

Chemical Structure

The structural arrangement of the functional groups on the aromatic ring is key to the molecule's reactivity and function.

Caption: 2D structure of 3-Methyl-4-(trifluoromethyl)aniline.

Spectroscopic Profile for Structural Elucidation

Structural verification of 3-Methyl-4-(trifluoromethyl)aniline relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to their coupling with each other and potentially with the fluorine atoms of the CF₃ group. The amine (NH₂) protons will typically appear as a broad singlet, and the methyl (CH₃) protons will present as a sharp singlet.

-

¹³C NMR Spectroscopy : The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR Spectroscopy : The fluorine NMR is a simple yet powerful tool for this molecule, expected to show a single sharp resonance, confirming the presence of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), aromatic C=C bending (around 1500-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS) : In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (175.15).[1] Predicted adducts include [M+H]⁺ at 176.06816 m/z and [M+Na]⁺ at 198.05010 m/z.[7]

Synthesis and Purification

The synthesis of substituted anilines like 3-Methyl-4-(trifluoromethyl)aniline often involves the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in industrial and laboratory settings.

Caption: General workflow for the synthesis of 3-Methyl-4-(trifluoromethyl)aniline.

Experimental Protocol: Reduction of 4-Nitro-2-(trifluoromethyl)toluene

This protocol is based on a common method for nitro group reduction using iron in the presence of an acid catalyst.[8]

Materials:

-

4-Nitro-2-(trifluoromethyl)toluene

-

Iron powder

-

Concentrated Hydrochloric Acid (36%)

-

Water

-

Dichloromethane and Petroleum Ether (for TLC)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add iron powder (32 g), water (150 mL), and concentrated hydrochloric acid (0.8 mL).

-

Activation: Heat the mixture to 70°C and maintain this temperature for 30 minutes to activate the iron surface.

-

Addition of Starting Material: Begin the dropwise addition of 4-nitro-2-(trifluoromethyl)toluene (40 g) to the reaction mixture. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Reaction: After the addition is complete, heat the mixture to an external temperature of 100°C to continue reflux.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:3 mixture of dichloromethane and petroleum ether as the eluent. The disappearance of the starting material spot indicates reaction completion.

-

Workup: Once the reaction is complete, allow the mixture to cool. The product will separate as an organic phase. Isolate the organic layer. The aqueous phase can be further extracted with a suitable organic solvent to maximize yield.

-

Purification: The crude product is typically purified by distillation under reduced pressure to yield the final product as a pale yellow liquid. Purity can be assessed by HPLC or GC. A reported yield for a similar process is approximately 61% with >98% purity.[8]

Applications in Drug Discovery and Materials Science

The true value of 3-Methyl-4-(trifluoromethyl)aniline lies in its application as a versatile chemical intermediate.

Caption: Role of 3-Methyl-4-(trifluoromethyl)aniline in API synthesis.

Pharmaceuticals

This aniline derivative is a crucial component in the synthesis of various pharmaceuticals. The strategic placement of the methyl and trifluoromethyl groups allows for fine-tuning of a drug candidate's steric and electronic properties.[4][9]

-

Laflunimus Synthesis: A notable application is in the synthesis of Laflunimus, an immunomodulatory agent. The process involves the coupling of 3-methyl-4-(trifluoromethyl)aniline with an activated form of cyanoacetic acid to form a critical amide intermediate, which is then further elaborated to yield the final drug.[2]

-

Kinase Inhibitors: The trifluoromethylaniline scaffold is frequently found in small-molecule kinase inhibitors, where the CF₃ group can form favorable interactions within the ATP-binding pocket of the enzyme, enhancing potency and selectivity.

-

General Drug Design: The introduction of fluorine-containing substituents is a growing trend in modern drug design to fine-tune bioactivity and pharmacokinetics.[9] Trifluoromethyl groups, in particular, are used to block metabolic weak spots, increase binding affinity through lipophilic interactions, and modify electronic properties.[4][5]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as an intermediate in the production of advanced agrochemicals, such as herbicides and pesticides, where the CF₃ group enhances efficacy.[5] In materials science, it is used to synthesize high-performance polymers and specialty materials, imparting superior thermal stability and chemical resistance.[4][5]

Safety, Handling, and Storage

As with many reactive chemical intermediates, proper handling of 3-Methyl-4-(trifluoromethyl)aniline is essential. The compound presents several hazards that must be managed with appropriate safety protocols.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

Acute Toxicity: Toxic if swallowed and suspected of causing genetic defects.[1]

-

Irritation: Causes serious eye irritation.[1]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Note: Different isomers and related compounds may have varying hazard profiles. For instance, 4-Methyl-3-(trifluoromethyl)aniline is listed as causing skin and respiratory irritation.[10][11] Users must always consult the specific SDS for the material being handled.

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN 166).[13]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[14]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[13]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge.[10]

-

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[12][13]

Storage

-

Store in a well-ventilated place. Keep the container tightly closed.[13]

-

Store locked up in a dry area, often at room temperature or under refrigerated conditions as specified by the supplier.[14][15]

Conclusion

3-Methyl-4-(trifluoromethyl)aniline is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material sciences. Its carefully arranged functional groups provide a unique combination of reactivity and property-enhancing features. The trifluoromethyl moiety, in particular, offers a reliable method for improving the metabolic stability, bioavailability, and potency of drug candidates. For researchers and developers, a thorough understanding of this compound's properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

-

3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 . PubChem, National Center for Biotechnology Information. [Link]

-

High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications . TUODA. Note: This source discusses an isomer, but the described benefits of the CF₃ group are broadly applicable.[Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]

-

The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents . Synthetic Communications. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]

-

Development of a bench-scale pharmaceutical synthesis . DORAS, Dublin City University. [Link]

-

Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline . Angene Chemical. [Link]

-

3-(Trifluoromethyl)aniline . Wikipedia. [Link]

-

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline . NIST WebBook. [Link]

-

3-methyl-4-(trifluoromethyl)aniline (C8H8F3N) . PubChemLite. [Link]

-

N-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 15099755 . PubChem, National Center for Biotechnology Information. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

- Preparation of trifluoromethylanilines.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

Sources

- 1. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. tuodaindus.com [tuodaindus.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - 3-methyl-4-(trifluoromethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 8. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-甲基-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. angenechemical.com [angenechemical.com]

- 15. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

3-Methyl-4-(trifluoromethyl)aniline molecular weight

An In-Depth Technical Guide to 3-Methyl-4-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-(trifluoromethyl)aniline, a critical fluorinated building block in modern medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's fundamental physicochemical properties, strategic importance, synthesis, and analytical validation. By synthesizing technical data with practical insights, this guide explains the causality behind experimental choices and provides robust, self-validating protocols for its handling, analysis, and application. The narrative highlights the strategic role of the trifluoromethyl moiety in modulating molecular properties to enhance drug efficacy and metabolic stability, using its application in the synthesis of the immunomodulatory agent Laflunimus as a key example.

Chemical Identity and Physicochemical Properties

3-Methyl-4-(trifluoromethyl)aniline, also known as 3-amino-6-methylbenzotrifluoride, is an aromatic amine whose structural features make it a valuable intermediate. The presence of both a methyl group and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties that are highly sought after in the design of bioactive molecules.

The trifluoromethyl (-CF3) group, in particular, is a bioisostere of the methyl group but possesses vastly different electronic characteristics. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.[1]

Caption: Chemical structure of 3-Methyl-4-(trifluoromethyl)aniline.

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)aniline | PubChem[2] |

| Molecular Formula | C₈H₈F₃N | PubChem[2] |

| Molecular Weight | 175.15 g/mol | PubChem[2] |

| CAS Number | 106877-31-0 | PubChem[2] |

| Canonical SMILES | CC1=C(C=C(C=C1)N)C(F)(F)F | PubChem[2] |

| InChIKey | YTMVUFIFISNHDB-UHFFFAOYSA-N | PubChem[2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | ~204 °C (Isomer: 4-Methyl-3-(trifluoromethyl)aniline) | ChemicalBook[3] |

| Density | ~1.220 g/mL at 25 °C (Isomer) | ChemicalBook[3] |

Strategic Importance in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, and intermediates like 3-methyl-4-(trifluoromethyl)aniline are consequently of high value.[4] The rationale for its use is multifaceted:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[5]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule. This property is crucial for enhancing membrane permeability and improving absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Modulation of pKa: As a powerful electron-withdrawing group, the -CF3 moiety lowers the pKa of nearby basic functional groups, such as the aniline amine. This modification can be critical for optimizing a drug's ionization state at physiological pH, which influences its solubility, receptor binding, and cell penetration.

-

Receptor Binding Interactions: The unique electronic and steric profile of the -CF3 group can lead to favorable interactions within a biological target's binding pocket, potentially increasing potency and selectivity.[1]

Synthesis and Purification Workflow

A common and industrially viable route for the synthesis of trifluoromethyl-substituted anilines involves the reduction of the corresponding nitroaromatic precursor. This approach is favored for its high yields and the ready availability of starting materials.

Caption: General workflow for the synthesis and purification of anilines.

Representative Synthesis Protocol: Catalytic Reduction

This protocol describes the reduction of 2-methyl-1-nitro-4-(trifluoromethyl)benzene. The choice of iron powder and hydrochloric acid is a classic, cost-effective method for nitro group reduction (Béchamp reduction).

-

Reactor Setup: Charge a glass-lined reactor with iron powder (5 eq.) and water. Begin vigorous stirring.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.1 eq.) to the slurry. Heat the mixture to approximately 70°C. Rationale: The acid activates the iron surface for the reduction process.

-

Substrate Addition: Slowly add the 2-methyl-1-nitro-4-(trifluoromethyl)benzene (1 eq.) to the reactor, maintaining the internal temperature below 100°C. The reaction is exothermic.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture and neutralize it with an aqueous solution of sodium carbonate. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the final, high-purity aniline.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of 3-methyl-4-(trifluoromethyl)aniline is essential for its use in GMP-regulated drug substance manufacturing. A multi-technique analytical approach provides a self-validating system for quality control.

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 3-Methyl-4-(trifluoromethyl)aniline is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group on the aniline core, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides an in-depth exploration of the primary and most field-proven synthetic pathways to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices.

Primary Synthesis Pathway: A Two-Step Approach

The most common and industrially viable route to 3-Methyl-4-(trifluoromethyl)aniline involves a two-step sequence starting from 3-methylbenzotrifluoride:

-

Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired aniline.

This pathway is favored due to the ready availability of the starting material and the generally high yields and scalability of both steps.

Step 1: Regioselective Nitration of 3-Methylbenzotrifluoride

The cornerstone of this synthesis is the controlled electrophilic nitration of 3-methylbenzotrifluoride. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the benzene ring.

Understanding the Directing Effects:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group. It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediates (Wheland intermediates) formed during substitution at the ortho and para positions.[1]

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group.[2] The high electronegativity of the fluorine atoms withdraws electron density from the ring via a strong negative inductive effect (-I), destabilizing the carbocation intermediates at the ortho and para positions.[3][4]

When both groups are present, their directing effects are combined. In 3-methylbenzotrifluoride, the methyl group at C3 directs incoming electrophiles to C2, C4, and C6. The trifluoromethyl group at C1 directs to C3 (already substituted) and C5. The positions activated by the methyl group (C2, C4, C6) are therefore the most likely sites of nitration.

Experimental data from the nitration of 3-methyl benzotrifluoride indicates the formation of a mixture of isomers, with the 2-nitro (desired for the target molecule's precursor), 4-nitro, and 6-nitro products being formed.[5] The desired isomer, 5-methyl-2-nitrobenzotrifluoride, is a significant component of this mixture and can be isolated for the subsequent reduction step.[5]

Experimental Protocol: Nitration of 3-Methylbenzotrifluoride

This protocol is adapted from established procedures for the nitration of substituted benzotrifluorides.[5][6]

Materials:

-

3-Methylbenzotrifluoride

-

Fuming Nitric Acid (98%+)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to between -5°C and 0°C, slowly add 3-methylbenzotrifluoride dropwise. The temperature should be carefully maintained within this range throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-10°C for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product into dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, a mixture of nitro isomers containing 5-methyl-2-nitrobenzotrifluoride.

-

The desired isomer can be purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (dinitration), and improve the regioselectivity.[6]

-

Aqueous Workup: Pouring the reaction mixture into ice water quenches the reaction and helps to precipitate the organic product while dissolving the acids.

-

Bicarbonate Wash: This step neutralizes any residual acid in the organic phase.

Step 2: Reduction of 5-Methyl-2-nitrobenzotrifluoride

The final step in this pathway is the reduction of the nitro group of 5-methyl-2-nitrobenzotrifluoride to the corresponding amine. Several effective methods are available for this transformation, with the Béchamp reduction and catalytic hydrogenation being the most prominent.

Method A: Béchamp Reduction

The Béchamp reduction utilizes iron metal in an acidic medium and is a classic, cost-effective method for the large-scale production of anilines from nitroaromatics.[8][9] The reaction is believed to proceed through a series of single-electron transfers from the iron surface to the nitro group.[10]

Experimental Protocol: Béchamp Reduction of 5-Methyl-2-nitrobenzotrifluoride

This protocol is based on the well-established Béchamp reduction of aromatic nitro compounds.[9]

Materials:

-

5-Methyl-2-nitrobenzotrifluoride

-

Iron Powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Ethyl Acetate

-

Sodium Hydroxide Solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 5-methyl-2-nitrobenzotrifluoride, iron powder, and ethanol.

-

Heat the mixture to approximately 60°C with stirring.

-

Slowly add concentrated hydrochloric acid dropwise over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the iron powder is mostly consumed.

-

Cool the reaction mixture and pour it into water.

-

Neutralize the mixture with a sodium hydroxide solution to precipitate iron hydroxides.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 3-Methyl-4-(trifluoromethyl)aniline.

-

The product can be further purified by distillation or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner and often more efficient method for nitro group reduction, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.[11] This method avoids the use of stoichiometric amounts of metal and the formation of large quantities of iron oxide waste.

Experimental Protocol: Catalytic Hydrogenation of 5-Methyl-2-nitrobenzotrifluoride

This protocol is a standard procedure for the catalytic hydrogenation of aromatic nitro compounds.[12]

Materials:

-

5-Methyl-2-nitrobenzotrifluoride

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen Gas

Procedure:

-

Dissolve 5-methyl-2-nitrobenzotrifluoride in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-Methyl-4-(trifluoromethyl)aniline.

Data Summary

| Step | Reactant | Reagents | Product | Typical Yield |

| 1. Nitration | 3-Methylbenzotrifluoride | HNO₃, H₂SO₄ | 5-Methyl-2-nitrobenzotrifluoride | ~45-50% (of desired isomer)[5] |

| 2a. Béchamp Reduction | 5-Methyl-2-nitrobenzotrifluoride | Fe, HCl | 3-Methyl-4-(trifluoromethyl)aniline | >90% |

| 2b. Catalytic Hydrogenation | 5-Methyl-2-nitrobenzotrifluoride | H₂, Pd/C | 3-Methyl-4-(trifluoromethyl)aniline | >95% |

Visualizing the Synthesis Pathway

Caption: Primary synthesis route to 3-Methyl-4-(trifluoromethyl)aniline.

Alternative Synthetic Strategies

While the nitration-reduction pathway is dominant, other methods can be employed for the synthesis of trifluoromethylated anilines, which could be adapted for the target molecule.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could theoretically be used to couple an amine source with a suitably functionalized precursor, such as 4-halo-3-methylbenzotrifluoride. This method is known for its broad substrate scope and functional group tolerance.[9]

-

Sandmeyer Reaction: If a suitable aniline precursor were available, a Sandmeyer-type reaction could be used to introduce the trifluoromethyl group. This involves the conversion of an amino group to a diazonium salt, which is then reacted with a trifluoromethyl source.[1]

These alternative routes may offer advantages in specific contexts, such as avoiding the use of strong nitrating acids or for accessing analogues with different substitution patterns.

Visualizing the Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of 3-Methyl-4-(trifluoromethyl)aniline is most reliably and efficiently achieved through a two-step process involving the nitration of 3-methylbenzotrifluoride followed by the reduction of the resulting 5-methyl-2-nitrobenzotrifluoride. The choice between Béchamp reduction and catalytic hydrogenation for the final step will depend on factors such as scale, cost, and environmental considerations. Understanding the electronic effects of the substituents is paramount for predicting and controlling the regioselectivity of the initial nitration step. The alternative pathways, while not as commonly employed for this specific molecule, represent valuable tools in the broader context of aromatic amine synthesis.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

-

YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]

-

SciSpace. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethylanilines.

-

PMC - NIH. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Google Patents. (n.d.). Preparation of trifluoromethylanilines.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

-

TSI Journals. (n.d.). Organic CHEMISTRY. Retrieved from [Link]

-

Chem-Station Int. Ed. (2017, May 16). Bechamp Reduction. Retrieved from [Link]

-

PMC - NIH. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

ResearchGate. (2018, November 16). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homework.study.com [homework.study.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 6. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 7. aiinmr.com [aiinmr.com]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-Methyl-4-(trifluoromethyl)aniline

Abstract

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who utilize 3-Methyl-4-(trifluoromethyl)aniline in their laboratory and synthetic workflows. Moving beyond a simple recitation of safety data sheet (SDS) information, this document provides a comprehensive framework for the safe and effective handling of this compound. By elucidating the causality behind safety protocols and integrating field-proven insights, this guide aims to foster a proactive safety culture and ensure the integrity of experimental outcomes. We will delve into the toxicological profile, establish robust handling and emergency procedures, and provide detailed, actionable protocols for the use of 3-Methyl-4-(trifluoromethyl)aniline, grounded in authoritative sources and practical experience.

Compound Overview and Hazard Analysis

3-Methyl-4-(trifluoromethyl)aniline, with the molecular formula C8H8F3N, is an aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility is derived from the unique electronic properties conferred by the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of target molecules.[3] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards.

Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity, arising from their metabolic activation in the body.[4][5] The trifluoromethyl group, while generally stable, contributes to the compound's lipophilicity, which may enhance its absorption through the skin.[6][7]

Table 1: Physicochemical and Toxicological Properties of 3-Methyl-4-(trifluoromethyl)aniline and Related Compounds

| Property | Value | Source |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 106877-31-0 | [1] |

| Molecular Formula | C8H8F3N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | [8] |

| Boiling Point | 204 °C | [2] |

| Density | ~1.220 - 1.24 g/mL at 25 °C | [2][8] |

| Solubility | Insoluble in water.[9] Slightly soluble in DMSO and Methanol.[2] Likely soluble in non-polar organic solvents like toluene and hexane.[6] | |

| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3); Serious Eye Irritation (Category 2A); Germ Cell Mutagenicity (Category 2); Hazardous to the Aquatic Environment, Acute (Category 1) | [1] |

| LC50 (Inhalation, Rat) | No data available for 3-Methyl-4-(trifluoromethyl)aniline. For the isomer 3-(Trifluoromethyl)aniline: 440 mg/m³/4h. This value should be used as a conservative estimate of high inhalation toxicity. | [10] |

The Hierarchy of Controls: A Proactive Approach to Safety

Effective management of the risks associated with 3-Methyl-4-(trifluoromethyl)aniline hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective control measures to eliminate or minimize exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Aromatic amines can be absorbed through the skin. Nitrile gloves provide good resistance to a range of chemicals, including aromatic amines, and are a suitable choice for incidental contact.[10] For prolonged handling or in the case of a spill, heavier-duty gloves such as Viton™ or a Viton™/butyl rubber combination are recommended for their high resistance to aromatic and halogenated hydrocarbons. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: All handling of 3-Methyl-4-(trifluoromethyl)aniline should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.

-

Designated Work Area: All work with 3-Methyl-4-(trifluoromethyl)aniline should be performed in a designated area within a chemical fume hood. This area should be clearly marked.

-

Weighing and Dispensing:

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Don all required PPE.

-

Tare a clean, compatible container on the balance.

-

Carefully dispense the required amount of the liquid, avoiding any splashing.

-

Clean any spills on the container or balance immediately with a solvent-moistened cloth (e.g., isopropanol), which should then be disposed of as hazardous waste.

-

Securely cap the stock bottle and the container with the dispensed reagent.

-

-

Storage: Store 3-Methyl-4-(trifluoromethyl)aniline in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] The container should be tightly sealed and clearly labeled.

Emergency Procedures: Preparedness and Response

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

In Case of Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spill Decontamination: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For aromatic amines, specialized decontamination solutions are available and should be used according to the manufacturer's instructions.[1][6] The contaminated absorbent and any cleaning materials should be placed in a sealed container for proper disposal.

Waste Disposal

Proper waste management is a critical component of the safe use of 3-Methyl-4-(trifluoromethyl)aniline. As a halogenated organic compound, it requires specific disposal procedures.

-

Segregation: Waste containing 3-Methyl-4-(trifluoromethyl)aniline must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[8]

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents.

-

Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not pour this chemical down the drain.[8]

Conclusion

3-Methyl-4-(trifluoromethyl)aniline is a potent tool in the arsenal of the modern chemist. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it deserves. By moving beyond mere compliance and embracing a deep understanding of the "why" behind safety protocols, we can create a safer, more efficient, and scientifically rigorous research environment. This guide provides a framework for achieving that goal, but it is the diligent and informed scientist who ultimately ensures a culture of safety thrives in the laboratory.

References

-

PubChem. 3-Methyl-4-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 4-(Trifluoromethyl)aniline. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

-

PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

ChemicalBook. 4-trifluoromethyl aniline. [Link]

-

Wikipedia. Amine. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Common Organic Solvents: Table of Properties. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Temple University. Halogenated Solvents in Laboratories. [Link]

-

Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]

-

SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

-

Solubility of Things. 4-(Trifluoromethyl)aniline. [Link]

-

Wikipedia. Amine - Safety. [Link]

-

Superior Glove. Finding the Most Suitable Chemical Resistant Gloves for the Application. [Link]

-

PubChem. 3-Methyl-4-(trifluoromethyl)aniline. [Link]

-

PubChemLite. 3-methyl-4-(trifluoromethyl)aniline (C8H8F3N). [Link]

-

EnvironmentalChemistry.com. Chemical Database: 2-Trifluoromethylaniline. [Link]

-

MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

-

Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

-

NCBI. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. [Link]

-

CENSWPA. Chemical Fact Sheet - AROMATIC AMINES. [Link]

-

Wikipedia. Reductive amination. [Link]

-

ECETOC. Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. [Link]

-

Science.gov. concentration lc50 values: Topics. [Link]

Sources

- 1. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 [chemicalbook.com]

- 6. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. researchgate.net [researchgate.net]

- 10. deq.state.mi.us [deq.state.mi.us]

An In-Depth Technical Guide to 3-Methyl-4-(trifluoromethyl)aniline

A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-4-(trifluoromethyl)aniline is a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Its strategic importance stems from the unique physicochemical properties imparted by the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, with a particular focus on providing actionable insights for professionals in drug discovery and development.

Introduction: The Strategic Value of a Fluorinated Intermediate

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design to modulate a compound's pharmacological profile.[1] This powerful electron-withdrawing group can influence lipophilicity, metabolic stability, and receptor binding interactions. 3-Methyl-4-(trifluoromethyl)aniline has emerged as a key intermediate, providing a versatile scaffold for the synthesis of complex therapeutic agents. Its utility is underscored by its incorporation into several FDA-approved drugs, highlighting the value of trifluoromethylated building blocks in modern drug discovery.[2][3]

Synthesis and Mechanistic Insights

The industrial production of 3-Methyl-4-(trifluoromethyl)aniline is typically achieved through a multi-step process that prioritizes efficiency, scalability, and cost-effectiveness. A common synthetic route involves the nitration of a suitable benzotrichloride precursor, followed by fluorination and subsequent reduction of the nitro group.

2.1. Generalized Synthetic Pathway

Sources

Substituted Anilines: A Technical Guide to Synthesis, Characterization, and Application in Modern Research

Abstract

Substituted anilines represent a cornerstone in the architecture of modern chemistry, serving as indispensable building blocks in pharmaceuticals, materials science, and agrochemicals.[1][2] Their versatile structure, arising from the nucleophilic amino group and the electrophilic aromatic ring, allows for extensive derivatization, making them a privileged scaffold in drug discovery and a foundational component for functional materials.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies for the synthesis of substituted anilines. We will explore the causality behind the selection of synthetic routes, from classical nitroarene reductions to state-of-the-art palladium- and copper-catalyzed cross-coupling reactions. Furthermore, this guide establishes a self-validating framework for the rigorous characterization of these molecules, detailing a multi-technique spectroscopic and chromatographic approach to ensure structural integrity and purity. Finally, we will illustrate the profound impact of this chemical class through case studies in medicinal chemistry and materials science, grounding theoretical knowledge in field-proven applications.

Strategic Synthesis of Substituted Anilines: From Classical Methods to Modern Catalysis

The synthesis of substituted anilines is a mature yet constantly evolving field. The choice of a synthetic strategy is a critical decision dictated by factors such as the desired substitution pattern, the presence of sensitive functional groups, scalability, and cost.[1] Broadly, these syntheses can be categorized into two primary approaches: the functionalization of a pre-existing aromatic ring followed by the formation of the amino group, or the direct formation of the C–N bond.

The Foundational Approach: Reduction of Nitroaromatics

The reduction of nitroarenes is one of the most established and economically viable methods for synthesizing anilines.[1][5] Its prevalence is largely due to the ready availability of a vast array of substituted nitroaromatics, which are themselves easily prepared via electrophilic aromatic nitration.[1][4]

Causality of Method Selection: This route is often chosen for its robustness, high yields, and the low cost of reagents. However, the primary consideration must be the chemoselectivity of the reduction, as many reducing agents can affect other functional groups within the molecule, such as alkenes, carbonyls, or halides.[1][6]

Common Methodologies:

-

Metal/Acid Systems: The classical Béchamp reduction, using iron filings in the presence of an acid like HCl, is a workhorse in industrial synthesis.[1] Similarly, tin (Sn) and zinc (Zn) in acidic media are effective.[4][7] These methods are powerful but can be harsh, potentially cleaving acid-labile protecting groups.

-

Catalytic Hydrogenation: This clean and efficient method utilizes hydrogen gas (H₂) over a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[1][7][8] It is often preferred in laboratory settings for its cleaner workup. The key challenge is selectivity; standard hydrogenation conditions can also reduce double bonds or cause dehalogenation.[6]

The general logic for this synthetic approach is visualized below, starting from the electrophilic nitration of an aromatic precursor.

Caption: General workflow for aniline synthesis via nitroarene reduction.

Modern Era: Catalytic C–N Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unparalleled scope, milder reaction conditions, and exceptional functional group tolerance.[1]

Causality of Method Selection: These methods are chosen when substrates contain sensitive functional groups incompatible with harsh reductive conditions, or when the desired substitution pattern is not easily accessible via nitration. While often more expensive due to the cost of catalysts and ligands, their efficiency and selectivity provide significant advantages in complex molecule synthesis.

Prominent Methodologies:

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is arguably the most versatile method for forming C–N bonds between aryl halides (or triflates) and amines.[9] Its success lies in the development of specialized phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. It is the gold standard for constructing complex anilines in medicinal chemistry.

-

Ullmann Condensation: As one of the oldest cross-coupling reactions, the copper-catalyzed Ullmann condensation has seen a modern resurgence.[9][10] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern systems use catalytic copper salts with ligands (e.g., diamines, amino acids), allowing the reaction to proceed under much milder conditions.[11][12] It is a cost-effective alternative to palladium-based methods.[9]

-

Nucleophilic Aromatic Substitution (SNAr): This method does not require a metal catalyst but is limited to specific substrates.[13] The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group (typically a halide).[14][15] The reaction proceeds via a Meisenheimer complex intermediate. While less general, it is highly efficient and economical for suitable substrates.

| Method | Catalyst System | Typical Temp. | Scope & Tolerance | Key Advantage | Common Limitation |

| Nitro Reduction | Fe/HCl or H₂/Pd-C | 25-100 °C | Moderate | Cost-effective, scalable | Limited chemoselectivity |

| Buchwald-Hartwig | Pd catalyst + Ligand | 80-120 °C | Excellent | Broadest scope, high tolerance | Catalyst/ligand cost, air-sensitive |

| Ullmann Condensation | Cu catalyst + Ligand | 100-180 °C | Good | Cost-effective vs. Pd | Higher temperatures often needed |

| SNAr | None (Base-mediated) | 25-150 °C | Limited | No metal catalyst, economical | Requires activated aryl halide |